Cyclopropylbenzene

Description

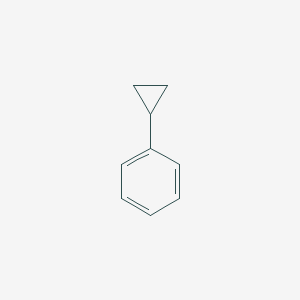

Structure

3D Structure

Propriétés

IUPAC Name |

cyclopropylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10/c1-2-4-8(5-3-1)9-6-7-9/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSFCYAQBIPUSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074297 | |

| Record name | Cyclopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873-49-4 | |

| Record name | Phenylcyclopropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclopropylbenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S36BKW6LVE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Cyclopropyl Group in Aromatic Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cyclopropyl group, a three-membered carbocycle, stands as a unique and versatile substituent in the realm of aromatic systems. Its strained ring structure and unusual bonding characteristics impart a distinct electronic profile that deviates significantly from simple alkyl groups, offering a powerful tool for modulating the properties of aromatic molecules. This technical guide provides a comprehensive overview of the electronic properties of the cyclopropyl group in aromatic systems, detailing its quantitative electronic parameters, the experimental methods used to determine them, and its impact on spectroscopic characteristics. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel aromatic compounds.

Electronic Nature of the Cyclopropyl Group

The electronic character of the cyclopropyl group is often described as "pseudo-unsaturated" or having "π-character" due to the high p-character of its C-C bonds, a consequence of significant ring strain. This unique electronic nature allows it to act as a potent π-electron donor through conjugation with an adjacent aromatic ring, a property that is critical in its ability to stabilize adjacent carbocations and influence reaction rates.

The bonding in cyclopropane can be described by the Walsh model, which depicts the C-C bonds as being formed from the overlap of sp² hybridized orbitals and p-orbitals. This arrangement results in "bent" bonds that possess significant p-character, enabling them to interact with the π-system of an aromatic ring. This interaction is conformation-dependent, with the "bisected" conformation allowing for maximum overlap and electron donation.[1]

In drug design, the cyclopropyl group is frequently employed as a bioisostere for a phenyl ring or a vinyl group. This substitution can lead to improved metabolic stability, enhanced potency, and modulated selectivity by altering the electronic and conformational properties of the drug molecule.[2][3]

Quantitative Electronic Parameters

The electronic effect of a substituent is quantitatively described by various parameters, most notably Hammett and Taft constants. These parameters provide a numerical scale for the electron-donating or electron-withdrawing ability of a group, separated into inductive and resonance components.

| Parameter | Value | Description |

| Hammett Constant (σ) | ||

| σm | -0.07 | Describes the electronic effect from the meta position, primarily reflecting the inductive effect. The negative value indicates weak electron-donating character. |

| σp | -0.21 | Describes the electronic effect from the para position, encompassing both inductive and resonance effects. The more negative value compared to σm highlights the significant electron-donating resonance effect. |

| Taft Steric Parameter (Es) | -0.63 | Quantifies the steric bulk of the substituent. |

| Field/Inductive Parameter (F) | +0.02 | Represents the inductive/field effect of the substituent. The positive value suggests a weak electron-withdrawing inductive effect. |

| Resonance Parameter (R) | -0.23 | Represents the resonance effect of the substituent. The negative value confirms its strong electron-donating character through resonance. |

Table 1: Quantitative Electronic Parameters of the Cyclopropyl Group. [4]

Experimental Protocols

Determination of Hammett Constants

The Hammett constants (σ) for the cyclopropyl group were determined by measuring the acid dissociation constants (pKa) of meta- and para-cyclopropylbenzoic acids and comparing them to the pKa of unsubstituted benzoic acid.[5]

Protocol for pKa Determination of Substituted Benzoic Acids:

-

Preparation of Solutions: A standard solution of the substituted benzoic acid (e.g., p-cyclopropylbenzoic acid) is prepared in a suitable solvent system (e.g., 50% ethanol/water) at a precise concentration. A standardized solution of a strong base (e.g., NaOH) is also prepared.

-

Titration: A known volume of the benzoic acid solution is titrated with the standardized NaOH solution. The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of NaOH added) is plotted. The equivalence point is determined from the inflection point of the curve. The pKa is equal to the pH at the half-equivalence point.

-

Calculation of Hammett Constant: The Hammett constant (σ) is calculated using the following equation: σ = pKa (benzoic acid) - pKa (substituted benzoic acid)

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A 5-10 mg sample of the cyclopropyl aromatic compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard (e.g., tetramethylsilane, TMS) is added.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Coupling constants (J) are reported in Hertz (Hz). The characteristic signals for the cyclopropyl protons typically appear in the upfield region of the ¹H NMR spectrum, while the aromatic protons appear in the downfield region.[6]

3.2.2. Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

Sample Preparation: A dilute solution of the cyclopropyl aromatic compound is prepared in a UV-transparent solvent (e.g., ethanol, hexane, or cyclohexane) in a quartz cuvette.

-

Data Acquisition: The UV-Vis spectrum is recorded over a relevant wavelength range (e.g., 200-400 nm) using a spectrophotometer.

-

Data Analysis: The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined. The conjugation of the cyclopropyl group with the aromatic ring typically leads to a bathochromic (red) shift of the λmax compared to the unsubstituted aromatic compound.[7][8]

3.2.3. Infrared (IR) Spectroscopy:

-

Sample Preparation: For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing it into a disc.

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

-

Data Analysis: The frequencies of the absorption bands are reported in wavenumbers (cm⁻¹). Characteristic bands for the cyclopropyl group include C-H stretches at ~3100-3000 cm⁻¹ and ring deformations. The aromatic ring exhibits characteristic C-H and C=C stretching vibrations.[9]

Spectroscopic Data of Representative Cyclopropyl Aromatic Compounds

The following tables summarize the characteristic spectroscopic data for cyclopropylbenzene and some of its derivatives.

NMR Spectroscopy

| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |

| This compound | CDCl₃ | 7.27-7.08 (m, 5H, Ar-H), 1.90 (m, 1H, CH), 0.95 (m, 2H, CH₂), 0.67 (m, 2H, CH₂) | 144.5 (Ar-C), 128.3 (Ar-CH), 126.2 (Ar-CH), 125.5 (Ar-CH), 15.6 (CH), 10.3 (CH₂) |

| 1-Bromo-4-cyclopropylbenzene | CDCl₃ | 7.33 (d, 2H, Ar-H), 6.93 (d, 2H, Ar-H), 1.84 (m, 1H, CH), 0.94 (m, 2H, CH₂), 0.65 (m, 2H, CH₂) | 143.5 (Ar-C), 131.4 (Ar-CH), 127.9 (Ar-CH), 119.5 (Ar-C), 15.3 (CH), 10.5 (CH₂) |

| Cyclopropyl phenyl ketone | CDCl₃ | 8.00-7.97 (m, 2H, Ar-H), 7.58-7.44 (m, 3H, Ar-H), 2.65 (m, 1H, CH), 1.25 (m, 2H, CH₂), 1.07 (m, 2H, CH₂) | 199.8 (C=O), 137.9 (Ar-C), 132.7 (Ar-CH), 128.5 (Ar-CH), 128.1 (Ar-CH), 17.9 (CH), 11.9 (CH₂) |

Table 2: ¹H and ¹³C NMR Data for Selected Cyclopropyl Aromatic Compounds. [10][11][12]

UV-Vis and IR Spectroscopy

| Compound | Solvent (UV-Vis) | λmax (nm) (ε, M⁻¹cm⁻¹) | Key IR Frequencies (cm⁻¹) |

| This compound | Ethanol | 221, 269 | 3080, 3005 (C-H, c-Pr), 3060, 3030 (C-H, Ar), 1605, 1495 (C=C, Ar) |

| Benzaldehyde | Ethanol | 244 (13,500), 280 (1,450), 320 (sh) | 3063 (C-H, Ar), 2820, 2720 (C-H, aldehyde), 1703 (C=O), 1597, 1585 (C=C, Ar) |

| Cyclopropyl phenyl ketone | Not specified | Not specified | 3080, 3005 (C-H, c-Pr), 3060 (C-H, Ar), 1670 (C=O), 1600, 1580 (C=C, Ar) |

Table 3: UV-Vis and IR Spectroscopic Data for Selected Aromatic Compounds. [13][14][15][16]

Visualizing Workflows and Pathways

Experimental and Computational Workflow

The determination of the electronic properties of a cyclopropyl-substituted aromatic compound involves a combination of experimental and computational methods. The following diagram illustrates a typical workflow.

Signaling Pathway Inhibition

Cyclopropyl-containing molecules have shown promise as selective antagonists for various receptors. For instance, novel bivalent ligands incorporating a trans-cyclopropylmethyl linker have been developed as selective antagonists for the dopamine D3 receptor (D3R), a target for the treatment of substance abuse disorders. The following diagram illustrates a simplified signaling pathway and the point of inhibition by such a compound.

Conclusion

The cyclopropyl group presents a fascinating and highly useful substituent in the design of aromatic systems. Its unique electronic properties, characterized by strong π-donation and weak inductive withdrawal, allow for fine-tuning of molecular characteristics. This guide has provided a quantitative and methodological overview of these properties, intended to aid researchers in the rational design of novel molecules with desired electronic and biological activities. The continued exploration of cyclopropyl-containing aromatic systems is poised to yield further advancements in medicinal chemistry and materials science.

References

- 1. rsc.org [rsc.org]

- 2. Cyclopropyl phenyl ketone | C10H10O | CID 77029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hmdb.ca [hmdb.ca]

- 4. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. homework.study.com [homework.study.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. This compound | C9H10 | CID 70112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. This compound(873-49-4) 13C NMR spectrum [chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. This compound(873-49-4) 1H NMR spectrum [chemicalbook.com]

- 13. Cyclopropyl phenyl ketone(3481-02-5) IR Spectrum [chemicalbook.com]

- 14. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 15. Atmospheric chemistry of benzaldehyde: UV absorption spectrum and reaction kinetics and mechanisms of the C6H5C(O)O2 radical - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Analysis of Cyclopropylbenzene: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for cyclopropylbenzene (C₉H₁₀), a key aromatic hydrocarbon used in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside the experimental protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

This compound is an organic compound with the chemical formula C₉H₁₀, consisting of a cyclopropyl group attached to a benzene ring.[1][2][3] Its molecular weight is approximately 118.18 g/mol .[3][4] Spectroscopic analysis is crucial for confirming the structure and purity of this compound. The following sections detail the characteristic data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. The spectrum for this compound is typically run in deuterated chloroform (CDCl₃).[5]

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃) [5]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.28 - 7.24 | m | 2H | H-3, H-5 (meta) |

| 7.18 - 7.14 | m | 1H | H-4 (para) |

| 7.08 - 7.06 | m | 2H | H-2, H-6 (ortho) |

| 1.92 - 1.86 | m | 1H | H-1' |

| 0.98 - 0.93 | m | 2H | H-2', H-3' (cis) |

| 0.72 - 0.67 | m | 2H | H-2', H-3' (trans) |

Note: Assignments of aromatic protons can vary. The aliphatic protons of the cyclopropyl ring show complex splitting due to cis and trans coupling.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) identifies the number of chemically distinct carbon atoms in a molecule.[6] Standard ¹³C NMR spectra are proton-decoupled, meaning each unique carbon appears as a single line.[7]

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 143.9 | C-1 |

| 128.3 | C-3, C-5 |

| 125.9 | C-2, C-6 |

| 125.4 | C-4 |

| 15.2 | C-1' |

| 9.9 | C-2', C-3' |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the vibrational transitions of a molecule when it absorbs infrared radiation.[8] It is particularly useful for identifying the presence of specific functional groups. The IR spectrum of this compound is often recorded as a neat liquid film.[4]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3080 - 3010 | C-H Stretch | Aromatic & Cyclopropyl |

| 2920 - 2850 | C-H Stretch (asymmetric & symmetric) | Cyclopropyl CH₂ |

| ~1605, 1495, 1450 | C=C Stretch | Aromatic Ring |

| ~1020 | C-H in-plane bend / Ring vibration | Cyclopropyl |

| ~770, 695 | C-H out-of-plane bend | Monosubstituted Benzene |

The bands above 3000 cm⁻¹ are characteristic of C-H stretching from both the aromatic ring and the cyclopropyl group. The sharp peaks in the 1450-1605 cm⁻¹ region are indicative of the aromatic ring, and the strong absorptions around 770-695 cm⁻¹ confirm the monosubstituted pattern of the benzene ring.[9]

Mass Spectrometry (MS)

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10] It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in structural elucidation. Electron Ionization (EI) is a common method used for volatile compounds like this compound.

The mass spectrum of this compound shows a prominent molecular ion (M⁺) peak at m/z 118, corresponding to its molecular weight.[1][11]

Table 4: Major Fragments in the Mass Spectrum of this compound [11]

| m/z | Relative Intensity (%) | Assignment |

| 118 | 63.6 | [C₉H₁₀]⁺ (Molecular Ion, M⁺) |

| 117 | 100.0 | [M-H]⁺ (Base Peak) |

| 115 | 28.0 | [M-3H]⁺ or [C₉H₇]⁺ |

| 91 | 28.4 | [C₇H₇]⁺ (Tropylium ion) |

| 78 | 6.1 | [C₆H₆]⁺ (Benzene ion) |

| 77 | 6.3 | [C₆H₅]⁺ (Phenyl ion) |

| 65 | 6.7 | [C₅H₅]⁺ |

| 51 | 7.3 | [C₄H₃]⁺ |

| 39 | 7.1 | [C₃H₃]⁺ |

The base peak at m/z 117 is formed by the loss of a single hydrogen atom. A significant peak at m/z 91 corresponds to the stable tropylium ion, a common fragment in alkylbenzenes, formed via rearrangement and cleavage of the cyclopropyl ring.

Experimental Protocols

The following sections describe generalized protocols for acquiring the spectroscopic data presented in this guide.

NMR Spectroscopy Protocol

-

Sample Preparation : A small amount of this compound (typically 5-25 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small quantity of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.

-

Instrument Setup : The NMR spectrometer (e.g., a 400 MHz Bruker Avance) is tuned and shimmed for the specific sample to optimize the magnetic field homogeneity.[12]

-

Data Acquisition :

-

For ¹H NMR , a standard pulse sequence is used. Key parameters include the spectral width, acquisition time (typically 1.5-3.0 s), and relaxation delay (1-5 s).[13]

-

For ¹³C NMR , a proton-decoupled pulse sequence is employed to simplify the spectrum.[7] Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans and a longer relaxation delay are often required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

IR Spectroscopy Protocol

-

Sample Preparation (Neat Liquid) : A single drop of liquid this compound is placed between two polished salt plates (e.g., NaCl or KBr). The plates are pressed together to create a thin liquid film.

-

Background Spectrum : A background spectrum of the empty salt plates is recorded to subtract any atmospheric (CO₂, H₂O) or instrument-related absorptions.

-

Data Acquisition : The prepared sample is placed in the sample holder of an FTIR spectrometer. The infrared spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

Mass Spectrometry Protocol (GC-MS with EI)

-

Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Gas Chromatography (GC) : A small volume (e.g., 1 µL) of the solution is injected into the GC, where the compound is vaporized and separated from the solvent and any impurities on a capillary column.

-

Ionization (Electron Ionization - EI) : As this compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.[10]

-

Detection : An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the complete spectroscopic characterization of a chemical sample like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. Benzene, cyclopropyl- [webbook.nist.gov]

- 2. Benzene, cyclopropyl- [webbook.nist.gov]

- 3. This compound | 873-49-4 [chemicalbook.com]

- 4. This compound | C9H10 | CID 70112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(873-49-4) 1H NMR [m.chemicalbook.com]

- 6. This compound(873-49-4) 13C NMR [m.chemicalbook.com]

- 7. sc.edu [sc.edu]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. This compound(873-49-4) MS [m.chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. eprints.ibb.waw.pl [eprints.ibb.waw.pl]

An In-depth Technical Guide to the Thermochemical Properties of Cyclopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of cyclopropylbenzene. The information is compiled from established chemical databases and key experimental studies, offering a valuable resource for professionals in research, development, and drug design. All quantitative data is presented in clear, structured tables, and where available, detailed experimental methodologies are described.

Core Thermochemical Data

The thermochemical properties of this compound are crucial for understanding its stability, reactivity, and behavior in various chemical processes. The following tables summarize the key quantitative data available for this compound.

Enthalpic Properties

| Property | Value | Phase | Reference(s) |

| Standard Molar Enthalpy of Formation (ΔfH°) | 150.7 ± 1.0 kJ/mol | Gas | [1][2] |

| 100.2 ± 0.8 kJ/mol | Liquid | [1][2] | |

| Standard Molar Enthalpy of Combustion (ΔcH°) | -4959.3 ± 0.7 kJ/mol | Liquid | |

| Standard Molar Enthalpy of Vaporization (ΔvapH°) | 50.2 ± 0.1 kJ/mol | Liquid | [1] |

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C9H10 | [1][3] |

| Molecular Weight | 118.18 g/mol | [3] |

| CAS Registry Number | 873-49-4 | [1][3][4] |

| Boiling Point | 173.6 °C at 753 mmHg | [4][5] |

| Density | 0.94 g/mL at 25 °C | [4][5] |

| Refractive Index | 1.533 at 20 °C | [5] |

Experimental Protocols

The determination of the thermochemical properties of this compound has been the subject of several key experimental studies. The methodologies employed in these seminal works are detailed below.

Determination of Enthalpy of Vaporization by Vaporization Calorimetry

As described in the work by Fuchs, Hallman, and Perlman (1982), the enthalpy of vaporization of this compound was determined using vaporization calorimetry.[6]

Methodology:

A sample of high-purity this compound is placed in a calorimeter, a device designed to measure heat flow. The liquid is then electrically heated at a constant rate to induce vaporization. The energy input required to vaporize a known mass of the sample is precisely measured. The enthalpy of vaporization is then calculated from the measured energy input, the mass of the vaporized sample, and the molar mass of this compound. Corrections are applied for any heat loss to the surroundings and for the work done against the atmospheric pressure.

The general workflow for this experimental determination can be visualized as follows:

Determination of Enthalpy of Combustion by Bomb Calorimetry

The enthalpy of combustion of this compound was determined by Kozina, Lukina, and colleagues in 1961 using bomb calorimetry.[1][2]

Methodology:

A precisely weighed sample of liquid this compound is placed in a crucible within a high-pressure stainless-steel vessel, known as a "bomb." The bomb is then filled with pure oxygen at high pressure (typically around 30 atm). The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The sample is ignited by passing an electric current through a fuse wire. The complete combustion of the organic compound releases heat, which is absorbed by the bomb and the surrounding water, causing a rise in temperature. This temperature change is measured with high precision. The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (which is determined in separate calibration experiments), and the mass of the sample.

A diagram illustrating the relationship between key thermochemical parameters is presented below:

References

- 1. Handbook of the thermodynamics of organic compounds (Book) | OSTI.GOV [osti.gov]

- 2. Handbook of the Thermodynamics of Organic Compounds, (Paperback) - Walmart.com [walmart.com]

- 3. Benzene [webbook.nist.gov]

- 4. An extensive theoretical study on the thermochemistry of aromatic compounds: from electronic structure to group additivity values - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Thermochemical data of organic compounds | Semantic Scholar [semanticscholar.org]

- 6. ThermoDex [thermodex.lib.utexas.edu]

Quantum Chemical Calculations for Cyclopropylbenzene: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of cyclopropylbenzene, a molecule of significant interest in medicinal chemistry and materials science. We delve into the conformational landscape, rotational energy barriers, geometric parameters, and spectroscopic properties of this compound as determined by a combination of theoretical calculations and experimental data. This document is intended for researchers, scientists, and drug development professionals who wish to leverage computational chemistry to understand and predict the behavior of molecules containing the this compound motif. Detailed computational methodologies and comparisons with experimental findings are presented to offer a complete picture of the molecule's structural and electronic characteristics.

Introduction

This compound (CPB) is an aromatic hydrocarbon that serves as a fundamental structural motif in a variety of applications, including the synthesis of pharmaceuticals and agrochemicals.[1][2] The unique electronic properties of the cyclopropyl group, which can engage in conjugation with the adjacent phenyl ring, impart specific conformational preferences and reactivity patterns to the molecule. Understanding these properties is crucial for the rational design of new chemical entities with desired biological activities or material properties.

Quantum chemical calculations have emerged as a powerful tool to investigate the molecular structure, energetics, and properties of this compound with high accuracy.[3] These computational methods allow for the exploration of its conformational space, prediction of spectroscopic signatures, and elucidation of the electronic interactions between the cyclopropyl and phenyl moieties. This guide will detail the theoretical approaches used to study this compound and present the key findings in a structured manner.

Conformational Analysis

The primary conformational flexibility in this compound arises from the rotation around the single bond connecting the cyclopropyl and phenyl rings. This rotation gives rise to two principal conformers: the bisected and the perpendicular forms.[4]

-

Bisected Conformer: In this arrangement, the methine C-H bond of the cyclopropyl ring lies in the plane of the benzene ring. This conformation allows for maximum conjugative interaction between the cyclopropane ring's Walsh orbitals and the π-system of the phenyl ring.[4]

-

Perpendicular Conformer: In this form, the cyclopropyl group is rotated by 90 degrees relative to the bisected conformer.[4]

Numerous computational and experimental studies have been conducted to determine the relative energies of these conformers and the energy barrier to their interconversion.

Computational Methodology

A variety of quantum chemical methods have been employed to study the conformational landscape of this compound. The choice of method and basis set is critical for obtaining accurate results.

-

Density Functional Theory (DFT): DFT methods, particularly B3LYP, are widely used for geometry optimizations and energy calculations of organic molecules due to their balance of accuracy and computational cost.[5][6]

-

Møller-Plesset Perturbation Theory (MP2): MP2 is a post-Hartree-Fock method that includes electron correlation, often providing more accurate energy differences between conformers compared to DFT.[7]

-

Basis Sets: Pople-style basis sets, such as 6-31G(d) and 6-311G(d), are commonly used in these calculations.[8][9]

The general workflow for conformational analysis involves performing a potential energy surface (PES) scan by systematically varying the dihedral angle of the C-C bond between the two rings. The minima on the PES correspond to stable conformers, while the maxima represent transition states.

Caption: A generalized workflow for the quantum chemical analysis of this compound conformers.

Relative Energies and Rotational Barrier

Theoretical calculations consistently show that the bisected conformer is the global minimum on the potential energy surface.[8][9] The perpendicular conformer is a transition state for the interconversion between two equivalent bisected forms. Experimental techniques, including pulsed-jet Fourier transform microwave spectroscopy and gas-phase electron diffraction, have confirmed that the bisected conformation is the only one observed in the gas phase.[4][8][9]

The energy difference between the bisected and perpendicular conformers represents the rotational barrier. This barrier is relatively low, indicating facile rotation at room temperature.[10][11]

Table 1: Calculated Relative Energies and Rotational Barriers for this compound

| Level of Theory | Basis Set | Conformer | Relative Energy (kcal/mol) |

| B3LYP | 6-31G(d) | Bisected | 0.00 |

| B3LYP | 6-31G(d) | Perpendicular | 0.985[4][8] |

| B3LYP | 6-311G(d) | Bisected | 0.00 |

| B3LYP | 6-311G(d) | Perpendicular | 0.660[4][8] |

| MP2 | 6-31G(d) | Bisected | 0.00 |

| MP2 | 6-31G(d) | Perpendicular | 0.157[4][8] |

| MP2 | 6-311G(d) | Bisected | 0.00 |

| MP2 | 6-311G(d) | Perpendicular | 0.245[4][8][9] |

| Experimental (NMR) | - | - | ~2.0 ± 0.3[4] |

Note: 1 kcal/mol = 697.5 cal/mol. The computational values from the source were in cal/mol and have been converted for consistency.

Caption: A simplified energy diagram showing the relationship between the bisected and perpendicular conformers.

Geometric Parameters

Both computational and experimental methods have been used to determine the precise geometric parameters of this compound, such as bond lengths and angles. Gas-phase electron diffraction (ED) combined with microwave (MW) spectroscopy has provided highly accurate experimental data.[8][9]

Table 2: Comparison of Experimental and Calculated Geometric Parameters for Bisected this compound

| Parameter | Experimental (ED/MW)[8][9] | Calculated (B3LYP/6-31G(d)) | Calculated (MP2/6-31G(d)) |

| Bond Lengths (Å) | |||

| r(C-C)Ph (avg.) | 1.395(1) | ~1.39 | ~1.39 |

| r(C-C)ipso-cyclopropyl | 1.520(25) | ~1.51 | ~1.51 |

| r(C-C)cyclopropyl (vicinal) | 1.514(20) | ~1.51 | ~1.51 |

| r(C-C)cyclopropyl (distal) | 1.507(26) | ~1.50 | ~1.50 |

| Angles (degrees) | |||

| ∠C¹C⁷C⁸ | 119.6(17) | ~119.5 | ~119.4 |

| ∠C²C¹C⁷ | 122.5(25) | ~122.3 | ~122.4 |

(Note: Calculated values are approximate and derived from typical results of these levels of theory for similar systems, as specific values were not in the search results. They serve to illustrate the general agreement.)[12]

The excellent agreement between the experimental and calculated geometries validates the accuracy of the computational models used.[13]

Spectroscopic Properties

Quantum chemical calculations are instrumental in interpreting and predicting the spectroscopic features of this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. While experimental ¹H and ¹³C NMR spectra are readily available, computational methods can be used to calculate NMR chemical shifts.[14][15] This is particularly useful for assigning signals in complex derivatives and for understanding how conformational changes affect the electronic environment of the nuclei.[16][17]

Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict vibrational frequencies with good accuracy, aiding in the assignment of experimental spectra. For this compound, a characteristic feature is the blue-shift of the alkyl C-H stretch modes, which overlap with the aromatic C-H stretches due to the conformational constraint of the cyclopropyl ring.[18]

Experimental Protocols

Synthesis of this compound

A common and efficient method for synthesizing this compound is through a cyclopropanation reaction. One established protocol involves the reaction of styrene with methylene iodide using a zinc-copper couple (Simmons-Smith reaction).[19]

A simplified representation of the synthesis:

-

Preparation of the Zinc-Copper Couple: Zinc dust is treated with a copper salt solution to generate the active reagent.

-

Cyclopropanation: Styrene is reacted with diiodomethane in the presence of the zinc-copper couple in a suitable solvent like diethyl ether.

-

Workup and Purification: The reaction mixture is quenched, and the product is extracted, dried, and purified by distillation to yield this compound.[19]

Another route involves the intramolecular cyclization of 1,3-dibromo-1-phenylpropane using a zinc-copper couple in dimethylformamide.[19]

Gas-Phase Electron Diffraction (ED) and Microwave (MW) Spectroscopy

This combined experimental technique provides highly accurate gas-phase molecular structures.[8][9]

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a heated nozzle.

-

Electron Diffraction: A high-energy electron beam is scattered by the gas-phase molecules, and the resulting diffraction pattern is recorded.

-

Microwave Spectroscopy: The rotational transitions of the molecule are measured with high precision in a pulsed-jet Fourier transform microwave spectrometer.

-

Data Analysis: The ED data and the rotational constants from MW spectroscopy are used in a joint least-squares analysis to determine the precise molecular geometry.[8][9]

Conclusion

Quantum chemical calculations, in conjunction with experimental data, provide a detailed and accurate understanding of the structural and electronic properties of this compound. The established preference for the bisected conformer, the relatively low rotational barrier, and the precise geometric parameters are all well-reproduced by modern computational methods like DFT and MP2. This synergy between theory and experiment is invaluable for the fields of drug discovery and materials science, enabling the predictive design of novel molecules based on the unique characteristics of the this compound scaffold.

References

- 1. Cas 873-49-4,this compound | lookchem [lookchem.com]

- 2. This compound | 873-49-4 [chemicalbook.com]

- 3. Conformational Searching with Quantum Mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. inpressco.com [inpressco.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Molecular structure and conformation of this compound as determined by ab initio molecular orbital calculations, pulsed-jet fourier transform microwave spectroscopic, and gas-phase electron diffraction investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound(873-49-4) 1H NMR [m.chemicalbook.com]

- 15. This compound | C9H10 | CID 70112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Applications of NMR and computational methodologies to study protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

The Cyclopropyl Ring: A Privileged Scaffold in Modern Drug Discovery - A Technical Guide to the Synthesis and Discovery of Novel Cyclopropylbenzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

The cyclopropyl moiety, a small, strained three-membered carbocycle, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique stereoelectronic properties, including the coplanarity of its carbon atoms, short C-C bonds with enhanced π-character, and strong C-H bonds, offer significant advantages in drug design.[2][3] When incorporated into a benzene ring, forming the cyclopropylbenzene core, these properties can be leveraged to enhance pharmacological profiles. This technical guide provides an in-depth overview of the synthesis, discovery, and therapeutic potential of novel this compound derivatives, with a focus on practical experimental protocols and quantitative data analysis.

The strategic incorporation of a cyclopropyl ring can address multiple challenges encountered during drug discovery.[2][3] It can act as a bioisosteric replacement for various functional groups, such as phenyl rings, alkenes, and gem-dimethyl groups, often leading to improved metabolic stability, increased potency, and reduced off-target effects.[1][4][5] The rigid nature of the cyclopropyl group also helps to constrain the conformation of molecules, which can lead to more favorable binding to biological targets.[3][6] Consequently, numerous FDA-approved drugs across various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders, feature this valuable structural motif.[7][8][9]

Key Synthetic Methodologies

The construction of the this compound scaffold can be achieved through several reliable and versatile synthetic methods. The choice of method often depends on the desired substitution pattern, stereochemistry, and the functional group tolerance of the starting materials. This section details the experimental protocols for three widely employed cyclopropanation reactions.

Simmons-Smith Reaction

The Simmons-Smith reaction is a classic and stereospecific method for the cyclopropanation of alkenes using an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[10][11] The reaction proceeds via a concerted mechanism, preserving the stereochemistry of the starting alkene in the cyclopropane product.[11]

Experimental Protocol: Cyclopropanation of Styrene [10][11]

-

Preparation of the Zinc-Copper Couple: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add zinc dust (2.0 eq). Wash the zinc dust with 1 M HCl, followed by deionized water, ethanol, and finally anhydrous diethyl ether to activate it. Dry the activated zinc under vacuum. Add copper(I) iodide (0.1 eq) to the activated zinc and heat the mixture gently under vacuum until the yellow color of CuI disappears, indicating the formation of the zinc-copper couple. Allow the flask to cool to room temperature.

-

Reaction Setup: To the flask containing the zinc-copper couple, add anhydrous diethyl ether.

-

Addition of Reagents: Prepare a solution of styrene (1.0 eq) and diiodomethane (1.5 eq) in anhydrous diethyl ether. Add this solution dropwise to the stirred suspension of the zinc-copper couple. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Filter the mixture through a pad of celite to remove the zinc salts. Wash the filter cake with diethyl ether.

-

Purification: Separate the organic layer of the filtrate and wash it with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction provides a powerful method for the formation of cyclopropanes from α,β-unsaturated carbonyl compounds using sulfur ylides.[12][13][14] The reaction proceeds via a conjugate addition of the ylide to the enone, followed by an intramolecular cyclization.[14]

Experimental Protocol: Cyclopropanation of Chalcone (1,3-diphenyl-2-propen-1-one) [12][15]

-

Preparation of the Sulfoxonium Ylide: In a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere, add trimethylsulfoxonium iodide (1.1 eq) to anhydrous dimethyl sulfoxide (DMSO). To this suspension, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at room temperature. Stir the mixture at room temperature for 1 hour, during which time the evolution of hydrogen gas will cease, and a clear solution of the ylide will be formed.

-

Reaction Setup: In a separate flask, dissolve chalcone (1.0 eq) in anhydrous DMSO.

-

Addition of Ylide: Add the solution of chalcone dropwise to the prepared sulfoxonium ylide solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

-

Workup: Pour the reaction mixture into ice-cold water. A precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with water.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure 1-benzoyl-2-phenylcyclopropane.

Catalytic Enantioselective Cyclopropanation

For the synthesis of chiral this compound derivatives, catalytic enantioselective methods are indispensable. These reactions often employ transition metal catalysts with chiral ligands to control the stereochemical outcome.[3][16][17] Ruthenium and rhodium-based catalysts are commonly used for the cyclopropanation of styrenes with diazo compounds.[1][17]

Experimental Protocol: Enantioselective Cyclopropanation of Styrene with Ethyl Diazoacetate [3][17]

-

Catalyst Preparation: In a glovebox or under a strictly inert atmosphere, dissolve the chiral dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄, 0.01 eq) in a dry, degassed solvent such as dichloromethane (DCM) or dichloroethane (DCE).

-

Reaction Setup: In a flame-dried Schlenk flask, dissolve styrene (5.0 eq) in the same anhydrous solvent.

-

Slow Addition of Diazo Compound: Add a solution of ethyl diazoacetate (1.0 eq) in the reaction solvent to the styrene solution containing the catalyst via a syringe pump over a period of 4-8 hours. The slow addition is crucial to maintain a low concentration of the diazo compound and suppress side reactions.

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature until the diazo compound is fully consumed (monitored by TLC or IR spectroscopy, looking for the disappearance of the characteristic diazo stretch at ~2100 cm⁻¹).

-

Workup: Remove the solvent under reduced pressure.

-

Purification and Analysis: Purify the residue by flash column chromatography on silica gel. Determine the diastereomeric ratio and enantiomeric excess of the product using chiral GC or HPLC analysis.

Biological Activities and Therapeutic Potential

This compound derivatives exhibit a wide spectrum of biological activities, making them attractive scaffolds for drug discovery.[7][8] Their ability to act as bioisosteres allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2]

Anticancer Activity

A significant area of research has focused on the anticancer potential of this compound derivatives.[6][18][19] For instance, certain 1-phenylcyclopropane carboxamide derivatives have shown potent antiproliferative activity against various cancer cell lines.[18]

| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |

| Cpd 1 | K-562 (Leukemia) | 0.33 | [6] |

| Cpd 2 | HCT-116 (Colon Cancer) | 1.01 | [6] |

| Cpd 3 | MCF-7 (Breast Cancer) | 43.4 | [4] |

| Cpd 4 | MDA-MB-231 (Breast Cancer) | 35.1 | [4] |

| Cpd 5 | A549 (Lung Cancer) | 5.988 | [4] |

| Cpd 6 | T47D (Breast Cancer) | 0.43 | [20] |

Table 1: In Vitro Anticancer Activity of Selected this compound Derivatives.

The mechanism of action for many of these compounds involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival.[7] For example, some derivatives have been shown to inhibit receptor tyrosine kinases like VEGFR-2 and EGFR.[7]

Enzyme Inhibition

The unique structural features of the cyclopropyl ring can lead to potent and selective enzyme inhibition.[21][22] The constrained nature of the ring can properly orient functional groups for optimal interaction with the active site of an enzyme.

| Derivative Class | Target Enzyme | Inhibition Data (Ki, IC₅₀) | Reference |

| Sulfonamides | Carbonic Anhydrase | Varies with substitution | [21] |

| Carboxamides | Dihydroorotate Dehydrogenase (DHODH) | Potent inhibition observed | [19] |

| Amine Derivatives | Monoamine Oxidase (MAO) | Structure-dependent inhibition | [7] |

Table 2: this compound Derivatives as Enzyme Inhibitors.

Signaling Pathways and Workflows

The development of novel this compound derivatives follows a logical workflow from synthesis to biological evaluation. Understanding the potential signaling pathways targeted by these compounds is crucial for rational drug design.

Conclusion

Novel this compound derivatives represent a highly promising area of research for the development of new therapeutics. The synthetic methodologies for their creation are well-established and offer a high degree of control over the final molecular structure. The incorporation of the this compound scaffold has been shown to impart favorable pharmacological properties, leading to potent and selective biological activity, particularly in the realm of oncology. The continued exploration of this versatile chemical space, guided by detailed experimental work and quantitative structure-activity relationship studies, is poised to deliver the next generation of innovative medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Highly diastereo- and enantioselective olefin cyclopropanation via engineered myoglobin-based catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sas.rochester.edu [sas.rochester.edu]

- 6. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclopropyl Scaffold: A Generalist for Marketed Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 13. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 14. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. Diruthenium Tetracarboxylate-Catalyzed Enantioselective Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pure.psu.edu [pure.psu.edu]

- 20. mdpi.com [mdpi.com]

- 21. Quantum theoretic QSAR of benzene derivatives: some enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Appeal of the Cyclopropyl Ring: A Technical Review of Cyclopropylbenzene and its Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The cyclopropyl group, a small, strained carbocycle, has emerged as a powerful and versatile tool in modern medicinal chemistry. Its unique stereoelectronic properties offer a compelling strategy to address numerous challenges in drug design, from enhancing potency and metabolic stability to improving selectivity and pharmacokinetic profiles. This technical guide provides a comprehensive literature review of cyclopropylbenzene and its analogs, focusing on their synthesis, biological activities, and applications in drug development. We present a detailed examination of key synthetic methodologies, a compilation of quantitative biological data, and an exploration of the signaling pathways modulated by these fascinating molecules.

The Cyclopropyl Moiety: A Unique Architectural Element

The three-membered ring of cyclopropane endows it with a distinct set of chemical and physical properties that are highly attractive for medicinal chemists. The inherent ring strain leads to C-C bonds with significant π-character and shorter, stronger C-H bonds compared to their acyclic counterparts.[1] These features contribute to the cyclopropyl group's ability to:

-

Enhance Potency: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, leading to more favorable interactions with its biological target.[2]

-

Improve Metabolic Stability: The strong C-H bonds of the cyclopropyl group are less susceptible to oxidative metabolism by cytochrome P450 enzymes, which can increase the in vivo half-life of a drug.[1]

-

Modulate Physicochemical Properties: The introduction of a cyclopropyl group can influence a molecule's lipophilicity, polarity, and pKa, thereby affecting its solubility, permeability, and potential for off-target effects.[1]

-

Serve as a Bioisostere: The cyclopropyl ring can act as a bioisosteric replacement for other functional groups, such as gem-dimethyl groups or vinyl groups, offering a way to fine-tune a molecule's properties while maintaining its overall shape and biological activity.

Synthesis of this compound and its Analogs

The construction of the cyclopropyl ring is a key step in the synthesis of these valuable compounds. Several reliable and versatile methods have been developed, with the Simmons-Smith and Corey-Chaykovsky reactions being among the most widely employed.

Simmons-Smith Reaction

The Simmons-Smith reaction is a stereospecific method for the cyclopropanation of alkenes using an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[3][4] The reaction proceeds via a concerted mechanism, preserving the stereochemistry of the starting alkene in the cyclopropane product.[4] A popular modification, known as the Furukawa modification, utilizes diethylzinc, which often provides higher yields and better reproducibility.[3]

Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction involves the reaction of a sulfur ylide with an α,β-unsaturated carbonyl compound to yield a cyclopropane.[5][6] This method is particularly useful for the synthesis of cyclopropyl ketones, which can then be further modified. The reaction typically proceeds via a 1,4-conjugate addition followed by an intramolecular cyclization.[6]

Physicochemical and Spectroscopic Data

The following tables summarize key physicochemical and spectroscopic data for this compound, providing a baseline for understanding the properties of its more complex analogs.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀ | [7] |

| Molecular Weight | 118.18 g/mol | [7] |

| Boiling Point | 173.6 °C at 753 mmHg | [8] |

| Density | 0.94 g/mL at 25 °C | [8] |

| Refractive Index (n²⁰/D) | 1.533 | [8] |

| ¹H NMR (CDCl₃) | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.29 - 7.08 | m | 5H, Ar-H | ||

| 1.89 - 1.79 | m | 1H, CH | ||

| 0.98 - 0.89 | m | 2H, CH₂ | ||

| 0.72 - 0.64 | m | 2H, CH₂ |

| ¹³C NMR (CDCl₃) | δ (ppm) | Assignment |

| 144.1 | Ar-C (ipso) | |

| 128.3 | Ar-CH | |

| 126.0 | Ar-CH | |

| 125.4 | Ar-CH | |

| 15.8 | CH | |

| 9.9 | CH₂ |

Biological Activity and Applications in Drug Discovery

This compound analogs have demonstrated a wide spectrum of biological activities, making them valuable scaffolds in the development of new therapeutic agents. Their ability to modulate the activity of key enzymes and receptors has led to their investigation in various disease areas, most notably in oncology.

Anticancer Activity

A significant body of research has focused on the development of this compound derivatives as anticancer agents. These compounds have shown efficacy against a range of cancer cell lines, often by targeting critical signaling pathways involved in tumor growth, proliferation, and survival.

Many cyclopropyl-containing compounds have been designed as inhibitors of receptor tyrosine kinases (RTKs), a family of enzymes that play a central role in cancer development and progression. Key RTK targets for this compound analogs include:

-

Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell growth. Several cyclopropyl-containing molecules have been developed as potent EGFR inhibitors.[9][10][11]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR-2 is a well-established anti-cancer strategy, and numerous cyclopropyl derivatives have shown potent VEGFR-2 inhibitory activity.[12][13][14]

-

MET Proto-Oncogene, Receptor Tyrosine Kinase (MET): The MET signaling pathway is implicated in tumor cell migration, invasion, and proliferation. Cyclopropyl-containing compounds have been investigated as inhibitors of this important oncogenic driver.

The following table summarizes the in vitro anticancer activity of selected this compound analogs.

| Compound | Target(s) | Cell Line | IC₅₀ (µM) | Reference |

| Dehydrozingerone-based cyclopropyl derivative (butyl) | - | HeLa | 8.63 | [15] |

| Dehydrozingerone-based cyclopropyl derivative (benzyl) | - | LS174 | 10.17 | [15] |

| Dehydrozingerone-based cyclopropyl derivative (benzyl) | - | A549 | 12.15 | [15] |

| Pyrrolo[1,2-f][5][6][12]triazine derivative (BMS-582949) | p38α MAP kinase | - | - | [16] |

| Thiazolidinone derivative (2h) | - | NCI-60 (mean) | 1.57 | [17] |

| Thiazolidinone derivative (2f) | - | NCI-60 (mean) | 2.80 | [17] |

| Phthalazine derivative (4b) | VEGFR-2 | MCF-7 | 0.06 | [12] |

| Phthalazine derivative (4b) | VEGFR-2 | HepG2 | 0.08 | [12] |

| Phthalazine derivative (3e) | VEGFR-2 | MCF-7 | 0.06 | [12] |

| Phthalazine derivative (3e) | VEGFR-2 | HepG2 | 0.19 | [12] |

| Quinazoline derivative (4e) | EGFR, VEGFR-2 | A-549 | 0.59 | [11] |

| Benzofuran derivative (11) | EGFR | - | 0.81 | [1] |

| Benzofuran derivative (3) | EGFR | - | 0.93 | [1] |

| bis([5][6][12]triazolo)[4,3-a:3',4'-c]quinoxaline derivative (23j) | VEGFR-2 | HepG2 | 6.4 | [18] |

| bis([5][6][12]triazolo)[4,3-a:3',4'-c]quinoxaline derivative (23j) | VEGFR-2 | MCF-7 | 10.3 | [18] |

| Nicotinamide derivative (6) | VEGFR-2 | HepG-2 | 7.8 | [19] |

| Nicotinamide derivative (6) | VEGFR-2 | HCT-116 | 9.3 | [19] |

| Cyclopropane ALK inhibitor (12) | ALK | - | - | [20] |

| Ospemifene analog (134) | - | MDA-MB-231 | 25 | [21] |

| Ospemifene analog (136) | - | MDA-MB-231 | 17.1 | [21] |

| Indeno[1,2-c]isoquinoline derivative (146a) | - | MDA-MB-231 | 0.50 | [21] |

| Indeno[1,2-c]isoquinoline derivative (146b) | - | MDA-MB-231 | 0.54 | [21] |

Signaling Pathways and Experimental Workflows

The development of effective targeted therapies requires a thorough understanding of the underlying signaling pathways. The following diagrams, generated using the DOT language, illustrate simplified representations of key signaling pathways targeted by this compound analogs and a general workflow for their synthesis and evaluation.

Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound analogs.

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by this compound analogs.

Caption: Simplified c-MET signaling pathway and the point of inhibition by this compound analogs.

Caption: General experimental workflow for the synthesis and evaluation of this compound analogs.

Experimental Protocols

General Procedure for Simmons-Smith Cyclopropanation of a Substituted Styrene

To a stirred suspension of zinc-copper couple (2.0 eq) in anhydrous diethyl ether (10 mL) under an inert atmosphere is added a solution of diiodomethane (1.5 eq) in anhydrous diethyl ether (5 mL) dropwise at room temperature. The mixture is stirred for 30 minutes, during which the formation of the organozinc reagent is observed. A solution of the substituted styrene (1.0 eq) in anhydrous diethyl ether (5 mL) is then added dropwise, and the reaction mixture is heated to reflux for 12-24 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction is cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.[2][3][4][22]

General Procedure for Corey-Chaykovsky Cyclopropanation of an α,β-Unsaturated Phenyl Ketone

To a stirred suspension of trimethylsulfoxonium iodide (1.2 eq) in anhydrous dimethyl sulfoxide (DMSO) (15 mL) under an inert atmosphere is added sodium hydride (60% dispersion in mineral oil, 1.2 eq) portionwise at room temperature. The mixture is stirred for 30 minutes, during which the formation of the sulfur ylide is observed as a clear solution. A solution of the α,β-unsaturated phenyl ketone (1.0 eq) in anhydrous DMSO (5 mL) is then added dropwise, and the reaction mixture is stirred at room temperature for 2-4 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction is poured into ice-water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired phenyl cyclopropyl ketone.[5][6][23][24][25]

Conclusion

This compound and its analogs represent a rich and rewarding area of research in medicinal chemistry. The unique properties of the cyclopropyl ring provide a powerful handle for medicinal chemists to address key challenges in drug design. The synthetic methodologies for their preparation are well-established and continue to be refined, allowing for the generation of diverse libraries of compounds for biological screening. The broad spectrum of biological activities, particularly in the realm of oncology, underscores the therapeutic potential of this compound class. As our understanding of the intricate signaling pathways that drive disease progresses, the rational design of novel cyclopropyl-containing molecules will undoubtedly lead to the development of next-generation therapies with improved efficacy and safety profiles. This technical guide serves as a foundational resource for researchers and drug development professionals seeking to explore the exciting opportunities presented by this versatile chemical scaffold.

References

- 1. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 4. Ch 14: Cyclopropane synthesis [chem.ucalgary.ca]

- 5. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 6. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 7. This compound | C9H10 | CID 70112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound(873-49-4) 1H NMR [m.chemicalbook.com]

- 9. biolchem.huji.ac.il [biolchem.huji.ac.il]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Simmons-Smith Reaction [organic-chemistry.org]

- 23. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 24. researchgate.net [researchgate.net]

- 25. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]

An In-depth Technical Guide to the Physical Properties of Cyclopropylbenzene

This technical guide provides a comprehensive overview of the key physical properties of cyclopropylbenzene, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require precise and reliable data for their work. This document outlines the experimentally determined values for these properties and details the standard protocols for their measurement.

Core Physical Properties of this compound

This compound (C9H10) is an aromatic hydrocarbon notable for its cyclopropyl substituent on a benzene ring. Accurate knowledge of its physical properties is essential for its application in chemical synthesis and as a building block in pharmaceutical development.

The boiling point and density of this compound have been determined through various experimental methods. The accepted values are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Conditions | Citations |

| Boiling Point | 173.6 °C | at 753 mmHg | [1] |

| 171 °C | Not specified | [2] | |

| 446.8 K (173.65 °C) | at 1.00 bar | [3] | |

| 353.2 K (80.05 °C) | at 0.049 bar (reduced pressure) | [3] | |

| Density | 0.94 g/mL | at 25 °C | |

| 0.940 g/mL | Not specified | [2] |

Experimental Protocols for Property Determination

The following sections provide detailed methodologies for the experimental determination of the boiling point and density of liquid compounds such as this compound.

The boiling point is a fundamental physical constant for a pure liquid. The two primary methods for its determination are the distillation method and the capillary method, which is suitable for small sample volumes.

2.1.1. Distillation Method

This is a common and accurate method for determining the boiling point of a liquid when a sufficient quantity is available.[4]

-

Apparatus: A simple distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer.

-

Procedure:

-

The liquid sample (this compound) is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

-

The flask is heated gently.

-

As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser, where it liquefies.

-

The temperature is recorded when it becomes constant. This stable temperature reading, observed during the collection of the distillate, is the boiling point of the liquid at the prevailing atmospheric pressure.[4][5]

-

2.1.2. Capillary Method (Thiele Tube or Micro-Boiling Point)

This technique is ideal when only a small amount of the substance is available (less than 0.5 mL).[5][6]

-

Apparatus: A Thiele tube or a similar heating bath, a thermometer, a small test tube (e.g., a melting point tube), and a capillary tube sealed at one end.

-

Procedure:

-

A few drops of the liquid sample are placed into the small test tube.

-

A capillary tube, with its open end downwards, is placed inside the test tube containing the liquid.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing heating oil.

-

The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will slowly be expelled.[7]

-

When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[5][7]

-

Heating is discontinued, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[5][7]

-

Density is the mass of a substance per unit volume and is a characteristic property used for substance identification and purity assessment.[8]

2.2.1. Mass/Volume Measurement Method

This is the most direct and common method for determining the density of a liquid.[9]

-

Apparatus: An electronic balance and a calibrated volumetric container (e.g., a graduated cylinder or, for higher precision, a pycnometer).

-

Procedure:

-

The mass of the clean, dry volumetric container is accurately measured using an electronic balance.[9]

-

A specific volume of the liquid (this compound) is carefully transferred into the container. The volume is read precisely from the graduation marks, observing the bottom of the meniscus.[9]

-

The container with the liquid is weighed again to determine the combined mass.

-

The mass of the liquid is calculated by subtracting the mass of the empty container from the combined mass.[9][10]

-

The density is calculated using the formula: Density = Mass / Volume .[8][11]

-

For improved accuracy, the procedure can be repeated multiple times, and the average density value is reported.[9] The temperature at which the measurement is made should always be recorded as density is temperature-dependent.

-

2.2.2. Hydrometer Method

A hydrometer is an instrument used for the direct and rapid measurement of liquid density.[8]

-

Apparatus: A hydrometer and a transparent cylinder large enough for the hydrometer to float freely.

-

Procedure:

-

The liquid sample is poured into the cylinder.

-

The hydrometer is gently lowered into the liquid until it floats freely.

-

The density is read directly from the calibrated scale on the stem of the hydrometer at the point where the surface of the liquid meets the stem.

-

Experimental Workflow Visualization

The following diagram illustrates the generalized workflow for determining the physical properties of a liquid sample like this compound.

Caption: Workflow for determining the boiling point and density of a liquid.

References

- 1. This compound | 873-49-4 [chemicalbook.com]

- 2. This compound [stenutz.eu]

- 3. Benzene, cyclopropyl- [webbook.nist.gov]

- 4. vernier.com [vernier.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. Video: Boiling Points - Procedure [jove.com]

- 8. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. wjec.co.uk [wjec.co.uk]

- 11. homesciencetools.com [homesciencetools.com]

Cyclopropylbenzene CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, physicochemical properties, and a detailed experimental protocol for the synthesis of cyclopropylbenzene. This information is intended to support research and development activities where this compound is of interest.

Chemical Identifiers and Physicochemical Properties

The following tables summarize the key chemical identifiers and physicochemical properties of this compound, facilitating easy reference and comparison.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 873-49-4[1] |

| PubChem CID | 70112[1] |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₉H₁₀[1] |

| SMILES | C1CC1c2ccccc2 |

| InChI | InChI=1S/C9H10/c1-2-4-8(5-3-1)9-6-7-9/h1-5,9H,6-7H2[1] |

| InChIKey | VFSFCYAQBIPUSL-UHFFFAOYSA-N[1] |

| EC Number | 212-839-1 |

| Synonyms | Phenylcyclopropane, Benzene, cyclopropyl-[1][2] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 118.18 g/mol [1] |

| Appearance | Liquid[2] |

| Boiling Point | 173.6 °C at 753 mmHg |

| Density | 0.94 g/mL at 25 °C |

| Refractive Index | n20/D 1.533 |

| Flash Point | 44 °C (closed cup) |

Experimental Protocols

A well-established method for the synthesis of this compound is provided by Organic Syntheses, a reputable source for reliable experimental procedures. The following protocol is adapted from this source.[3]

Synthesis of this compound from 1,3-Dibromo-1-phenylpropane [3]

This synthesis involves the reductive cyclization of 1,3-dibromo-1-phenylpropane using a zinc-copper couple.

Materials and Equipment:

-

1-liter three-necked flask

-

Mechanical stirrer

-

Thermometer

-

Ice bath

-

Dimethylformamide (redistilled)

-

Zinc-copper couple

-

1,3-Dibromo-1-phenylpropane

-

Ether

-

Anhydrous potassium carbonate

-

Distillation apparatus

-

Steam distillation apparatus

Procedure:

-

Preparation of the Reaction Mixture: In a 1-liter three-necked flask equipped with a stirrer and a thermometer, place 500 mL of redistilled dimethylformamide and a zinc-copper couple prepared from 131 g (2 g atoms) of zinc.[3]

-

Initiation of the Reaction: Cool the mixture to 7°C in an ice bath. Add 1,3-dibromo-1-phenylpropane to the stirred mixture at a rate that maintains the reaction temperature between 7–9°C.[3]

-

Reaction Completion and Work-up: After the addition is complete, continue stirring for 30 minutes. Pour the reaction mixture into 1 liter of water.[3]

-

Isolation of the Product: Steam distill the mixture until the condensate is homogeneous or about 1 liter of water has been collected. Separate the organic layer from the distillate.[3]

-